3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with thiourea and chloroacetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methylsulfanyl group.
3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a hexyl group and a propenylidene substituent.
3-Pentyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar to the hexyl derivative but with a pentyl group.
Uniqueness
The presence of the methylsulfanyl group in 3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one imparts unique chemical and biological properties, making it a valuable compound for further research and development. This group may enhance the compound’s solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9NOS3 |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
3-(3-methylsulfanylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS3/c1-14-8-4-2-3-7(5-8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3 |
InChI Key |
NRRFPXOJNDRDER-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)CSC2=S |
Origin of Product |
United States |
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